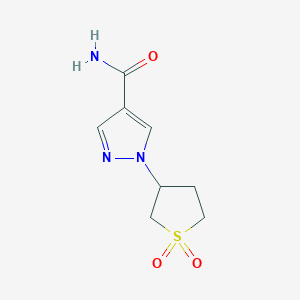

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C8H11N3O3S. This compound has garnered attention due to its unique chemical structure and potential biological activities. It is part of the pyrazole-4-carboxamide family, which is known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry .

Mécanisme D'action

Target of Action

The primary target of 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria . It is a key class of fungicides that can block the energy synthesis of the pathogens .

Mode of Action

The compound interacts with its target, SDH, by occupying its site of action and interfering with the effects of the tricarboxylic acid cycle . This leads to the death of the pathogen, and they have no cross-resistance with other classes of fungicides . The molecular docking results indicated that the compound exhibits high affinity with SDH protein by H-bond and π – π stacking interactions .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle by inhibiting mitochondrial electron transfer between succinate and ubiquinone . This system is critical for oxygen-sensing and has been one of the most significant targets for developing fungicides .

Result of Action

The compound exhibits potent antifungal activity. For instance, it has shown good in vitro antifungal activity against Sclerotinia sclerotiorum . Furthermore, it has demonstrated excellent preventative efficacy in vivo . Scanning electron microscopy and transmission electron microscopy studies found that the compound could destroy the hyphal morphology and damage mitochondria, cell membranes, and vacuoles .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide are not fully understood yet. It is known that pyrazole-4-carboxamides can interact with succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid cycle . This interaction can inhibit mitochondrial electron transfer between succinate and ubiquinone, which is critical for the oxygen-sensing and has been one of the most significant targets for developing fungicides .

Cellular Effects

The cellular effects of 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide are not well-documented. Related pyrazole-4-carboxamides have shown to exhibit antifungal activities, suggesting that they may influence cellular processes related to fungal growth and development .

Molecular Mechanism

The molecular mechanism of 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide is not fully elucidated. Molecular docking results of related compounds indicate that they exhibit high affinity with SDH protein by hydrogen bond and π – π stacking interactions . This interaction could potentially explain the antifungal activities of these compounds.

Metabolic Pathways

The metabolic pathways involving 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide are not well-documented. As mentioned earlier, related compounds have been found to interact with the enzyme SDH, suggesting that they may be involved in the tricarboxylic acid cycle .

Méthodes De Préparation

The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide involves several steps. A practical method for the synthesis of pyrazole-4-carboxamides includes the use of CF2H-substituted pyrazole carboxamide as a core moiety . The synthetic route typically involves the following steps:

Formation of the pyrazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the dioxothiolan group: This step involves the reaction of the pyrazole intermediate with a suitable thiolane derivative.

Formation of the carboxamide group:

Analyse Des Réactions Chimiques

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antifungal agent, particularly against pathogens like Alternaria solani and Fusarium oxysporum.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

Industry: It is used in the development of new fungicides and other agrochemicals.

Comparaison Avec Des Composés Similaires

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide can be compared with other pyrazole-4-carboxamides and related compounds:

Similar Compounds: Pyrazole-4-carboxamides like 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and 3-(difluoromethyl)-N-((3,5-dimethylphenyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide.

Uniqueness: The presence of the dioxothiolan group in this compound distinguishes it from other pyrazole-4-carboxamides, potentially enhancing its biological activity and specificity.

Activité Biologique

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H12N2O4S

- Molecular Weight : 232.27 g/mol

- CAS Number : 1134423-12-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiolane derivatives with pyrazole intermediates. The process has been optimized for yield and purity using various catalytic conditions.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Candida albicans | 156 µg/mL |

The compound exhibited varying degrees of efficacy against these microorganisms, with particularly strong activity noted against Staphylococcus aureus and moderate activity against Candida albicans .

Anticancer Activity

Research has indicated that derivatives of pyrazole, including this compound, may possess anticancer properties. For instance, related pyrazole derivatives have demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| C5 (related derivative) | MCF-7 | 0.08 |

| C5 (related derivative) | A549 | 0.15 |

These findings suggest that the incorporation of the thiolane moiety may enhance the biological activity of pyrazole derivatives .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for microbial survival.

- Anticancer Activity : The inhibition of specific kinases involved in tumor growth and proliferation is a potential mechanism. Molecular docking studies have suggested that it may bind effectively to targets such as EGFR (Epidermal Growth Factor Receptor), leading to reduced cell proliferation .

Case Studies

A recent study demonstrated that modifications to the pyrazole structure can significantly influence its biological activity. Compounds with different substituents were synthesized and tested for their antimicrobial and anticancer properties. The results indicated that certain modifications led to enhanced potency against specific cancer cell lines and improved antibacterial efficacy .

Propriétés

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-8(12)6-3-10-11(4-6)7-1-2-15(13,14)5-7/h3-4,7H,1-2,5H2,(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYPFNPZUHOBDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C=C(C=N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.